TT01001

概要

説明

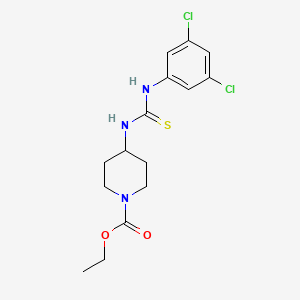

TT01001 is a chemical compound with the molecular formula C15H19Cl2N3O2S and a molecular weight of 376.3 g/mol

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of TT01001 typically involves the reaction of 3,5-dichloroaniline with ethyl isothiocyanate, followed by the addition of piperidine-1-carboxylate. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and the reaction is carried out at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification methods such as recrystallization or chromatography are employed to obtain the compound in high purity.

化学反応の分析

Types of Reactions

TT01001 undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine ring.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in acidic or basic medium.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted piperidine derivatives.

科学的研究の応用

Scientific Research Applications

TT01001 has been evaluated for its pharmacological properties in both in vitro and in vivo studies . The primary research applications of this compound are centered around its potential as a therapeutic agent for type II diabetes, with a focus on its effects on glucose metabolism and mitochondrial function .

In vitro studies

- MitoNEET Binding: this compound's binding affinity for mitoNEET was confirmed using surface plasmon resonance (SPR) measurements with a Biacore S51 instrument . The results showed that injecting this compound onto immobilized mitoNEET increased the resonance unit (RU) in a concentration-dependent manner .

- PPARγ Activity: this compound was designed to avoid the peroxisome proliferator-activated receptor-g activation effect .

In vivo studies

- Diabetes Improvement: Studies using type II diabetes model db/db mice have demonstrated that this compound improves hyperglycemia, hyperlipidemia, and glucose intolerance . The efficacy of this compound was found to be equivalent to that of pioglitazone in these models .

- Weight Gain: Unlike pioglitazone, this compound does not cause weight gain .

- Mitochondrial Function: this compound has been shown to ameliorate mitochondrial function in db/db mice . Specifically, it significantly suppressed the elevated activity of mitochondrial complex II 1 III in the skeletal muscle of these mice .

- Glycemic Parameters: Oral administration of this compound significantly reduced blood glucose levels (postprandial and fasting) and improved glucose intolerance and hyperlipidemia without affecting plasma insulin levels .

- mtDNA Levels and Mitochondrial Respiratory Chain Enzyme Activity: this compound was observed to maintain mtDNA levels and modulate mitochondrial respiratory chain enzyme activity in the skeletal muscle of db/db mice .

Data Tables

The following tables summarize the effects of this compound in in vivo studies using db/db mice :

Table 1: Effects on Body Weight and Glycemic Parameters

| Parameter | Vehicle-Treated db/db Mice | This compound-Treated db/db Mice | Pioglitazone-Treated db/db Mice |

|---|---|---|---|

| Body Weight Change | No change | No change | Significant increase |

| Blood Glucose Levels (Fasting) | High | Significantly decreased | Significantly decreased |

| Blood Glucose Levels (Postprandial) | High | Significantly decreased | Significantly decreased |

| Glucose Intolerance | Present | Improved | Improved |

| Plasma Insulin Levels | Decreased | No effect | No effect |

Table 2: Effects on Lipid Profile and Mitochondrial Function

| Parameter | Vehicle-Treated db/db Mice | This compound-Treated db/db Mice | Pioglitazone-Treated db/db Mice |

|---|---|---|---|

| Plasma Nonesterified Fatty Acid Levels | High | Significantly lower | Significantly lower |

| mtDNA Levels | Decreased | No difference | No difference |

| Mitochondrial Complex II 1 III Activity | Approximately 2-fold higher | Significantly decreased | Not tested |

Case Studies

While the provided documents do not offer detailed case studies, the in vivo experiments using db/db mice serve as a model for understanding this compound's potential effects on type II diabetes .

- db/db Mice Model: In studies, this compound (100 mg/kg) or pioglitazone (30 mg/kg) was orally administered to db/db mice once daily for 28 days . this compound treatment significantly decreased blood glucose levels and improved glucose tolerance without causing weight gain, which is a common side effect of pioglitazone . These findings suggest that this compound could improve peripheral glucose and lipid utilization similarly to pioglitazone .

作用機序

The mechanism of action of TT01001 involves its interaction with specific molecular targets. The compound is known to bind to proteins and enzymes, altering their activity and function. This binding can lead to the inhibition of enzyme activity or modulation of signaling pathways, resulting in various biological effects.

類似化合物との比較

Similar Compounds

Ethyl 4-amino-1-piperidinecarboxylate: Similar in structure but lacks the dichlorophenyl and carbamothioyl groups.

Ethyl 4-oxo-1-piperidinecarboxylate: Contains a carbonyl group instead of the carbamothioyl group.

4-(N-Boc-amino)piperidine: Contains a Boc-protected amino group instead of the carbamothioyl group.

Uniqueness

TT01001 is unique due to the presence of the dichlorophenyl and carbamothioyl groups, which confer specific chemical and biological properties. These groups enhance the compound’s ability to interact with biological targets and participate in various chemical reactions.

特性

CAS番号 |

1022367-69-6 |

|---|---|

分子式 |

C15H19Cl2N3O2S |

分子量 |

376.3 g/mol |

IUPAC名 |

ethyl 4-[(3,5-dichlorophenyl)carbamothioylamino]piperidine-1-carboxylate |

InChI |

InChI=1S/C15H19Cl2N3O2S/c1-2-22-15(21)20-5-3-12(4-6-20)18-14(23)19-13-8-10(16)7-11(17)9-13/h7-9,12H,2-6H2,1H3,(H2,18,19,23) |

InChIキー |

IBKBNNZZQOIWCI-UHFFFAOYSA-N |

SMILES |

CCOC(=O)N1CCC(CC1)NC(=S)NC2=CC(=CC(=C2)Cl)Cl |

正規SMILES |

CCOC(=O)N1CCC(CC1)NC(=S)NC2=CC(=CC(=C2)Cl)Cl |

外観 |

Solid powder |

純度 |

>98% (or refer to the Certificate of Analysis) |

賞味期限 |

>2 years if stored properly |

溶解性 |

Soluble in DMSO |

保存方法 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同義語 |

ethyl 4-(3-(3,5-dichlorophenyl)thioureido)piperidine-1-carboxylate TT01001 |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。